N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a thienyl group, and a hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 5-chloro-2-methylaniline with thienylmethylene hydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated aromatic ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
- N-(5-chloro-2-methylphenyl)-2-(phenylthio)acetamide
- N-(5-chloro-2-methylphenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)acetamide
Uniqueness
N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12ClN3O2S |
---|---|
Molecular Weight |
321.8g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-4-5-10(15)7-12(9)17-13(19)14(20)18-16-8-11-3-2-6-21-11/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+ |
InChI Key |
UDKPASIRPJKZRD-LZYBPNLTSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2 |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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